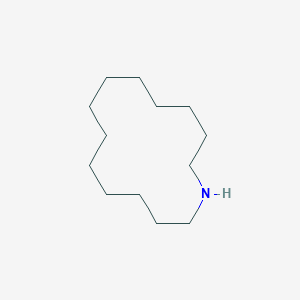
Azacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclotetradecane, also known as 1,4,8,11-tetrathis compound, is a macrocyclic compound with a 14-membered ring containing four nitrogen atoms. This compound is part of the azamacrocycle family, which is known for its ability to form stable complexes with various metal ions. This compound is particularly notable for its applications in coordination chemistry, where it serves as a ligand for metal ions, and in various industrial and scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azacyclotetradecane can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines. For example, the reaction of 1,2-diaminoethane with formaldehyde and a suitable reducing agent can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale cyclization reactions. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve high yields and purity. Industrial production may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Azacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer nitrogen atoms.
Substitution: Substituted this compound with various functional groups attached.
Scientific Research Applications
Azacyclotetradecane has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Industry: Utilized in catalysis for redox reactions and in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of azacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is crucial for its applications in coordination chemistry and catalysis. The molecular targets include metal ions, and the pathways involved are related to the formation and stabilization of metal-ligand complexes .
Comparison with Similar Compounds
Azacyclotetradecane can be compared with other similar compounds such as:
1,4,8,11-tetraazacyclopentadecane: A 15-membered ring with similar coordination properties but different ring size and flexibility.
1,5,9,13-tetraazacyclohexadecane: A 16-membered ring with additional nitrogen atoms, offering different coordination environments.
1,4,8,11-tetramethyl-1,4,8,11-tetrathis compound: A methyl-substituted derivative with altered chemical properties and reactivity.
This compound is unique due to its specific ring size and the arrangement of nitrogen atoms, which provide optimal coordination sites for metal ions and make it highly effective in forming stable complexes.
Properties
CAS No. |
295-18-1 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
azacyclotetradecane |
InChI |
InChI=1S/C13H27N/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h14H,1-13H2 |
InChI Key |
OPIYXDLVKKNYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCNCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















